1-acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Future Directions
Piperidine derivatives continue to be a focus of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, properties, and applications of piperidine derivatives .
Preparation Methods
The synthesis of 1-acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide involves several steps. One common synthetic route includes the reaction of piperidine with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 2-(piperidin-1-yl)ethylamine under controlled conditions to yield the final product . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-Acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards desired products .
Scientific Research Applications
1-Acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide has been explored for its applications in:
Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Evaluating its pharmacological properties, including potential therapeutic effects.
Industry: Utilizing its chemical properties for the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which 1-acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Acetyl-N-[2-(piperidin-1-yl)ethyl]piperidine-4-carboxamide can be compared to other piperidine derivatives such as:
Piperine: Known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Used for its antiviral and anticancer activities.
Berberine: Recognized for its antimicrobial and antidiabetic effects.
Tetrandine: Noted for its anti-inflammatory and immunosuppressive properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-acetyl-N-(2-piperidin-1-ylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-13(19)18-10-5-14(6-11-18)15(20)16-7-12-17-8-3-2-4-9-17/h14H,2-12H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVCOGLRWZXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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